Cas no 2137886-01-0 (1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile)
![1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile structure](https://www.kuujia.com/scimg/cas/2137886-01-0x500.png)
1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2137886-01-0
- 1-oxa-7-thiaspiro[4.5]decane-4-carbonitrile
- EN300-744274
- 1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile
-
- Inchi: 1S/C9H13NOS/c10-6-8-2-4-11-9(8)3-1-5-12-7-9/h8H,1-5,7H2
- InChI Key: KAMHMBGHEOIFPL-UHFFFAOYSA-N
- SMILES: S1CCCC2(C1)C(C#N)CCO2
Computed Properties
- Exact Mass: 183.07178521g/mol
- Monoisotopic Mass: 183.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 58.3Ų
1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744274-5.0g |
1-oxa-7-thiaspiro[4.5]decane-4-carbonitrile |
2137886-01-0 | 95.0% | 5.0g |
$3894.0 | 2025-03-11 | |
Enamine | EN300-744274-0.5g |
1-oxa-7-thiaspiro[4.5]decane-4-carbonitrile |
2137886-01-0 | 95.0% | 0.5g |
$1289.0 | 2025-03-11 | |
Enamine | EN300-744274-0.25g |
1-oxa-7-thiaspiro[4.5]decane-4-carbonitrile |
2137886-01-0 | 95.0% | 0.25g |
$1235.0 | 2025-03-11 | |
Enamine | EN300-744274-0.05g |
1-oxa-7-thiaspiro[4.5]decane-4-carbonitrile |
2137886-01-0 | 95.0% | 0.05g |
$1129.0 | 2025-03-11 | |
Enamine | EN300-744274-1.0g |
1-oxa-7-thiaspiro[4.5]decane-4-carbonitrile |
2137886-01-0 | 95.0% | 1.0g |
$1343.0 | 2025-03-11 | |
Enamine | EN300-744274-0.1g |
1-oxa-7-thiaspiro[4.5]decane-4-carbonitrile |
2137886-01-0 | 95.0% | 0.1g |
$1183.0 | 2025-03-11 | |
Enamine | EN300-744274-10.0g |
1-oxa-7-thiaspiro[4.5]decane-4-carbonitrile |
2137886-01-0 | 95.0% | 10.0g |
$5774.0 | 2025-03-11 | |
Enamine | EN300-744274-2.5g |
1-oxa-7-thiaspiro[4.5]decane-4-carbonitrile |
2137886-01-0 | 95.0% | 2.5g |
$2631.0 | 2025-03-11 |
1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile Related Literature
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
Additional information on 1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile
1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile (CAS No. 2137886-01-0): A Comprehensive Overview
1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile (CAS No. 2137886-01-0) is a unique and intriguing compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive spirocyclic structure, has shown promising potential in various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer therapy.
The chemical structure of 1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile is defined by a spirocyclic framework that includes an oxygen atom and a sulfur atom, along with a cyano group at the C-4 position. This unique arrangement of functional groups imparts the compound with a range of interesting properties, including high stability and specific reactivity profiles that make it an attractive candidate for drug development.
Recent studies have highlighted the potential of 1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile in modulating key biological pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The mechanism of action involves the stabilization of microtubules and the reduction of oxidative stress, both of which are critical factors in neuronal health.
In addition to its neuroprotective properties, 1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile has also shown promise as an anticancer agent. Preclinical studies have indicated that this compound can selectively target cancer cells by disrupting the cell cycle and inducing apoptosis. Specifically, it has been found to inhibit the activity of key enzymes involved in DNA replication and repair, thereby reducing tumor growth and metastasis.
The pharmacokinetic profile of 1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile has been extensively studied to ensure its suitability for therapeutic use. Research conducted by a team at the University of California, San Francisco, revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and has a moderate plasma half-life, making it suitable for oral administration.
To further enhance its therapeutic potential, several derivatives of 1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile have been synthesized and evaluated. These derivatives aim to optimize the compound's pharmacological properties by modifying specific functional groups or introducing additional substituents. For example, one derivative with an additional hydroxyl group at the C-3 position showed enhanced solubility and improved bioavailability compared to the parent compound.
Clinical trials are currently underway to assess the safety and efficacy of 1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile in human subjects. Early results from Phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings pave the way for more advanced clinical studies to explore its full therapeutic potential.
In conclusion, 1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile (CAS No. 2137886-01-0) represents a promising candidate in the development of novel therapeutics for neurodegenerative diseases and cancer. Its unique chemical structure and favorable pharmacological properties make it an exciting area of research for both academic and industrial scientists alike.
2137886-01-0 (1-Oxa-7-thiaspiro[4.5]decane-4-carbonitrile) Related Products
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)



